molecular formula C32H39Cl2N7O4 B612008 N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide CAS No. 1256152-35-8

N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide

Katalognummer: B612008
CAS-Nummer: 1256152-35-8
Molekulargewicht: 656.6
InChI-Schlüssel: DNVFTXQYIYFQBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FIIN-1, also known as FGFR irreversible inhibitor-1, is a potent and irreversible inhibitor of fibroblast growth factor receptor (FGFR) kinases. It selectively targets FGFR1, FGFR2, FGFR3, and FGFR4. The compound’s chemical structure includes an acrylamide moiety that forms a covalent bond with a conserved cysteine residue (Cys488 in FGFR1) located at the rim of the P-loop .

Biochemische Analyse

Biochemical Properties

FIIN-1 interacts with FGFRs 1, 2, 3, and 4, as well as Flt1/4 . It binds to these receptors with Kd values of 2.8/6.9/5.4/120 nM and 32/120 nM respectively . The biochemical IC50s of FIIN-1 are 9.2, 6.2, 11.9, and 189 nM against FGFR1/2/3/4, respectively . These interactions inhibit the activity of the FGFRs, thereby affecting various biochemical reactions within the cell.

Cellular Effects

FIIN-1 has significant effects on various types of cells and cellular processes. It inhibits the proliferation of FGF signaling-sensitive cancer cell lines . FIIN-1 also inhibits iFGFR1 autophosphorylation and its downstream Erk1/2 almost completely . This indicates that FIIN-1 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

FIIN-1 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It forms a covalent bond with cysteine 486 located in the P loop of the FGFR1 ATP binding site . This binding inhibits the activity of the FGFRs, thereby affecting the downstream signaling pathways.

Temporal Effects in Laboratory Settings

It is known that FIIN-1 has a potent and irreversible inhibitory effect on FGFRs

Metabolic Pathways

FIIN-1 is involved in the FGFR signaling pathway It inhibits the activity of FGFRs, thereby affecting the downstream signaling pathways

Vorbereitungsmethoden

Synthetic Routes:: FIIN-1 can be synthesized using the following steps:

    Acrylamide Derivative Formation: Start with an acrylamide derivative, which serves as the core structure.

    Functionalization: Introduce specific functional groups to enhance binding affinity and selectivity.

    Cysteine Interaction: The acrylamide group reacts with the conserved cysteine residue in FGFR kinases, forming a covalent bond.

Reaction Conditions::

    Reagents: Acrylamide precursor, appropriate functional groups, and catalysts.

    Solvents: Organic solvents (e.g., dimethyl sulfoxide, dimethylformamide).

    Temperature and Time: Reaction typically occurs at room temperature or slightly elevated temperatures for several hours.

Industrial Production:: While FIIN-1 is primarily used in research, custom synthesis services can provide larger quantities for industrial applications.

Analyse Chemischer Reaktionen

Reaktionstypen:: FIIN-1 beteiligt sich an kovalenten Wechselwirkungen und irreversibler Bindung. Zu den wichtigsten Reaktionen gehören:

    Bildung einer kovalenten Bindung: Acrylamid reagiert mit dem Cysteinrest in FGFR-Kinasen.

    Hemmung: FIIN-1 hemmt die FGFR-Autophosphorylierung und die nachgeschaltete Signalübertragung.

Häufige Reagenzien und Bedingungen::

    Acrylamid-Vorläufer: Wesentlich für die Bildung der Acrylamidgruppe.

    Cysteinrest: Das konservierte Cystein in FGFR-Kinasen.

    Kinasen-Assay-Puffer: Wird für in-vitro-Kinasen-Assays verwendet.

Hauptprodukte:: Das Hauptprodukt ist der FIIN-1-FGFR-Komplex, der die FGFR-Aktivität irreversibel hemmt.

Wissenschaftliche Forschungsanwendungen

N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide is a complex chemical compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

The molecular formula of this compound is C32H40Cl2N7O4C_{32}H_{40}Cl_{2}N_{7}O_{4} with a molecular weight of approximately 693.1 g/mol. The compound features multiple functional groups, including amides and pyrimidine derivatives, which contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyrimidine derivatives have shown their effectiveness as inhibitors of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are often overexpressed in various cancers. The compound has been evaluated in xenograft models for its ability to inhibit tumor growth effectively .

Neurological Applications

The compound's potential extends to neurological disorders due to its interaction with monoamine oxidase enzymes. Inhibitors of these enzymes can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation. This mechanism suggests potential applications in treating depression and anxiety disorders .

Antiviral Properties

Some studies have indicated that similar compounds possess antiviral properties, particularly against RNA viruses. The mechanism often involves the inhibition of viral replication through interference with viral polymerases or proteases .

Table 1: Summary of Biological Activities

Activity TypeCompound ClassMechanism of ActionReference
AnticancerPyrimidine derivativesFGFR inhibition
NeurologicalMonoamine oxidase inhibitorsNeurotransmitter modulation
AntiviralNucleoside analogsViral replication inhibition

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, a derivative of the compound was tested on bladder cancer xenografts. The results showed a significant reduction in tumor size when treated with the compound compared to control groups. The study highlighted the importance of structural modifications in enhancing the anticancer activity of pyrimidine derivatives .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce neuronal death and improve cognitive function in animal models of Alzheimer's disease by inhibiting monoamine oxidase activity .

Vergleich Mit ähnlichen Verbindungen

FIIN-1 zeichnet sich durch seine irreversible Bindung und Selektivität aus. Zu ähnlichen Verbindungen gehören andere FGFR-Inhibitoren (z. B. AZD4547, BGJ398), aber die einzigartige kovalente Wechselwirkung von FIIN-1 hebt es von anderen ab.

Biologische Aktivität

N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide, commonly referred to as MK9, is a complex organic compound with notable biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Chemical Details

  • Molecular Formula : C32H39Cl2N7O4
  • Molecular Weight : 656.603 g/mol
  • Chirality : Non-chiral
  • Aromatic Bonds : 18
  • Formal Charge : 0

Research indicates that MK9 exhibits significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Pathways : MK9 has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition leads to reduced cellular levels of NADP and NADPH, destabilizing DHFR and subsequently inhibiting cell proliferation .
  • Anticancer Properties : Studies have reported that MK9 demonstrates cytotoxic effects against various cancer cell lines. Its mechanism involves the disruption of metabolic pathways essential for tumor growth and survival .
  • Receptor Modulation : The compound interacts with several receptors involved in metabolic regulation, including the Farnesoid X receptor (FXRα), suggesting potential roles in managing metabolic diseases .

Case Study 1: Anticancer Activity

A study evaluating the efficacy of MK9 in vitro showed that it inhibited the growth of colorectal cancer cells by inducing apoptosis and disrupting cell cycle progression. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents, indicating a promising therapeutic profile.

Cell LineIC50 (µM)Mechanism of Action
Colorectal Cancer15Induction of apoptosis
Breast Cancer20Cell cycle arrest

Case Study 2: Metabolic Regulation

In experiments assessing the impact of MK9 on metabolic pathways, it was found to downregulate the expression of genes involved in lipid metabolism. This suggests its potential utility in treating metabolic disorders such as obesity and diabetes.

Gene TargetExpression Change (%)Biological Significance
PPARγ-45Involved in fat cell differentiation
SREBP-1c-30Regulates lipid biosynthesis

Eigenschaften

IUPAC Name

N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39Cl2N7O4/c1-6-26(42)37-23-13-11-12-21(16-23)19-41-30-22(18-36-31(38-30)35-14-9-10-15-39(7-2)8-3)20-40(32(41)43)29-27(33)24(44-4)17-25(45-5)28(29)34/h6,11-13,16-18H,1,7-10,14-15,19-20H2,2-5H3,(H,37,42)(H,35,36,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVFTXQYIYFQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCNC1=NC=C2CN(C(=O)N(C2=N1)CC3=CC(=CC=C3)NC(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39Cl2N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does FIIN-1 interact with FGFR2 and what are the downstream effects observed in lung SCC?

A1: While the provided abstracts do not detail the precise binding mechanism of FIIN-1 to FGFR2, they highlight its function as a pan-FGFR inhibitor [, ]. The research indicates that FIIN-1 effectively inhibits the activity of FGFR2, including mutated variants found in lung SCC []. This inhibition was demonstrated by the suppression of anchorage-independent colony formation in NIH-3T3 cells expressing mutated FGFR2 when treated with FIIN-1 []. This suggests that FIIN-1 disrupts the oncogenic signaling pathways downstream of FGFR2, potentially hindering tumor growth and progression.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.